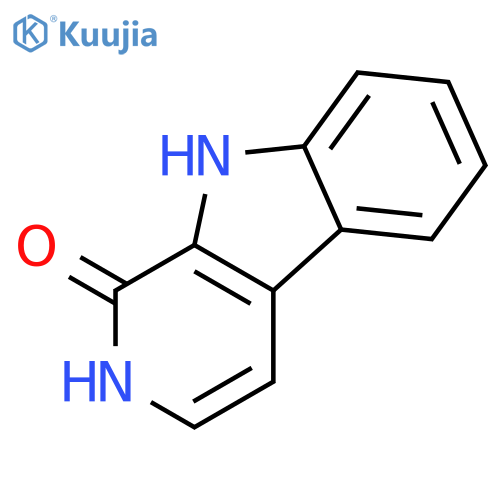Cas no 19839-52-2 (2,9-Dihydro-1H-beta-carbolin-1-one)

19839-52-2 structure
商品名:2,9-Dihydro-1H-beta-carbolin-1-one
2,9-Dihydro-1H-beta-carbolin-1-one 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro-
- 2,9-dihydropyrido[3,4-b]indol-1-one
- 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
- 1-hydroxy-beta-carboline
- SGJQMRQYHMXDTI-UHFFFAOYSA-
- 9H-Pyrido[3,4-b]indol-1-ol
- 1,2-dihydro-beta-carboline-1-one
- 2,9-Dihydro-1H-beta-carbolin-1-one
- 9H-Pyrido[3,4-b]indole-1(2H)-one
- SY237693
- AS-64922
- MFCD20760162
- AC5157
- InChI=1/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
- DTXSID80446780
- 19839-52-2
- 1H,2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
- CHEMBL3401841
- SCHEMBL7546861
- SCHEMBL21384427
- A919456
- AKOS006370726
- AKOS037645938
- DB-369762
- 2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
-
- MDL: MFCD20760162
- インチ: 1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
- InChIKey: SGJQMRQYHMXDTI-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(C([H])=C([H])N1[H])C1=C([H])C([H])=C([H])C([H])=C1N2[H]
計算された属性
- せいみつぶんしりょう: 184.063662883g/mol
- どういたいしつりょう: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44.9
2,9-Dihydro-1H-beta-carbolin-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D685411-1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 1g |
$695 | 2024-07-20 | |
| eNovation Chemicals LLC | D685411-0.25g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.25g |
$285 | 2024-07-20 | |
| abcr | AB533408-250mg |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one; . |
19839-52-2 | 250mg |
€462.60 | 2024-08-02 | ||
| 1PlusChem | 1P002BXN-250mg |
1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro- |
19839-52-2 | 97% | 250mg |
$407.00 | 2023-12-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-1g |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 1g |
¥3617.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-250mg |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 250mg |
¥1703.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D685411-1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 1g |
$695 | 2025-02-20 | |
| eNovation Chemicals LLC | D685411-0.1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.1g |
$210 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-100.0mg |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 100.0mg |
¥1017.0000 | 2024-08-03 | |
| eNovation Chemicals LLC | D685411-0.1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.1g |
$210 | 2025-02-20 |
2,9-Dihydro-1H-beta-carbolin-1-one 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
19839-52-2 (2,9-Dihydro-1H-beta-carbolin-1-one) 関連製品
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 506-17-2(cis-Vaccenic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19839-52-2)2,9-Dihydro-1H-beta-carbolin-1-one

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):184.0/307.0/629.0